Advanced Synthetic and Analytical Profiling of 1-(4-Fluoro-3-propoxyphenyl)ethanone (CAS 1378521-10-8)
Advanced Synthetic and Analytical Profiling of 1-(4-Fluoro-3-propoxyphenyl)ethanone (CAS 1378521-10-8)
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms alongside alkoxy vectors is a highly effective method for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). 1-(4-Fluoro-3-propoxyphenyl)ethanone (CAS 1378521-10-8), also known as 4'-Fluoro-3'-n-propoxyacetophenone, represents a highly specialized building block that leverages this exact structural motif.
By positioning a strongly electron-withdrawing fluorine atom adjacent to an electron-donating propoxy group, this compound exhibits a unique "push-pull" electronic environment on the phenyl ring. This technical whitepaper details the physicochemical properties, scalable synthetic methodologies, and divergent downstream applications of this critical intermediate, providing a self-validating framework for its utilization in drug discovery workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of [1] is essential for predicting its behavior in both synthetic reactions and biological systems. The fluorine atom at the para position relative to the acetyl group provides metabolic stability by blocking primary sites of CYP450-mediated oxidation, while the meta-propoxy chain serves as a lipophilic vector capable of occupying hydrophobic pockets in target proteins.
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification | Mechanistic Significance |
| Chemical Name | 1-(4-Fluoro-3-propoxyphenyl)ethanone | Standard IUPAC nomenclature. |
| CAS Registry Number | 1 [2] | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C₁₁H₁₃FO₂ | Defines atom economy in downstream synthesis. |
| Molecular Weight | 196.22 g/mol | Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| Functional Groups | Aryl fluoride, Aryl ether, Methyl ketone | Provides orthogonal handles for derivatization (e.g., ketone condensation vs. nucleophilic aromatic substitution). |
| Handling Safety | Irritant (Skin/Eyes) | Requires standard PPE (gloves, goggles, fume hood) during handling[5]. |
Primary Synthetic Methodology: O-Alkylation Workflow
The most robust and atom-economical route to synthesize CAS 1378521-10-8 is via the Williamson ether synthesis. The process utilizes2 [3] as the starting material.
Causality in Reagent Selection: The choice of base is the critical failure point in this synthesis. Utilizing a strong base (such as Sodium Hydride or Sodium Hydroxide) will invariably trigger the aldol self-condensation of the methyl ketone moiety, leading to complex polymeric mixtures. To prevent this, a mild, heterogeneous base—anhydrous Potassium Carbonate (K₂CO₃)—is employed. When paired with a polar aprotic solvent like N,N-Dimethylformamide (DMF), the basicity is sufficient to deprotonate the phenol (pKa ~9.5) [4] without enolizing the ketone (pKa ~19), perfectly driving the Sₙ2 substitution with 1-bromopropane.
Step-by-Step Protocol: Synthesis of CAS 1378521-10-8
This protocol is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.
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Reactor Preparation: Charge a clean, dry, nitrogen-flushed round-bottom flask with 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 equivalent).
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Solvent & Base Addition: Add anhydrous DMF (5 volumes relative to starting material weight). Stir to dissolve, then add finely powdered, anhydrous K₂CO₃ (1.5 equivalents). Stir at room temperature for 15 minutes to initiate phenoxide formation.
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Alkylation: Dropwise, add 1-Bromopropane (1.2 equivalents) via an addition funnel to control the exotherm.
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Thermal Activation: Elevate the reaction temperature to 80 °C.
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In-Process Control (IPC): After 4 hours, sample the reaction mixture. Quench the sample in H₂O/MeCN and analyze via HPLC (UV 254 nm). Validation Gate: The reaction is deemed complete only when the starting material peak integrates to < 1.0% relative to the product peak. If > 1.0%, continue heating and re-sample after 2 hours.
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Quench & Workup: Cool the reactor to room temperature. Pour the mixture into vigorously stirred ice water (15 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).
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Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel chromatography (Hexanes/EtOAc gradient) if necessary.
Figure 1: Self-validating synthetic workflow for CAS 1378521-10-8 featuring critical IPC gates.
Divergent Downstream Applications
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Claisen-Schmidt Condensation (Chalcone Synthesis): Reacting the compound with various substituted benzaldehydes under basic conditions yields fluorinated chalcones. These are privileged scaffolds in oncology and anti-inflammatory research.
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Reductive Amination: Treatment with primary or secondary amines in the presence of sodium cyanoborohydride (NaBH₃CN) converts the ketone into a 1-aryl-ethylamine derivative, a common pharmacophore in CNS-active drugs.
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Haloform Reaction: Oxidation using sodium hypochlorite (NaOCl) efficiently cleaves the methyl group, converting the ketone into 4-fluoro-3-propoxybenzoic acid, a versatile building block for amide coupling.
Figure 2: Divergent medicinal chemistry pathways utilizing CAS 1378521-10-8.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured building block, rigorous analytical characterization is mandatory. Relying solely on LC-MS is insufficient due to potential isobaric impurities; a multi-modal approach is required.
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LC-MS (ESI+): Run utilizing a C18 column with a Water/Acetonitrile (0.1% Formic Acid) gradient. The target compound will exhibit a distinct pseudo-molecular ion [M+H]⁺ at m/z 197.2. The use of positive electrospray ionization is dictated by the basicity of the ketone oxygen.
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¹H NMR (400 MHz, CDCl₃): The structural proof relies heavily on the propoxy chain splitting pattern. Look for a distinct triplet at ~4.05 ppm (2H, -OCH₂-), a multiplet at ~1.85 ppm (2H, -CH₂-), and a triplet at ~1.05 ppm (3H, -CH₃). The acetyl methyl group will appear as a sharp singlet at ~2.55 ppm. The aromatic region will display complex splitting due to ¹H-¹⁹F scalar coupling (J-coupling).
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FT-IR (ATR): A strong, sharp absorption band at approximately 1680 cm⁻¹ is diagnostic for the conjugated aryl ketone carbonyl stretch.
References
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Chemikart. "1378521-10-8 | 1-(4-Fluoro-3-propoxyphenyl)ethanone Properties." Chemikart.com. Available at: [Link]
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PubChem. "1-(4-Fluoro-3-hydroxyphenyl)ethanone | CID 45119097." National Institutes of Health (NIH). Available at:[Link]
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BIOFOUNT. "1378521-10-8|4'-Fluoro-3'-n-propoxyacetophenone." Bio-Fount.com. Available at:[Link]
